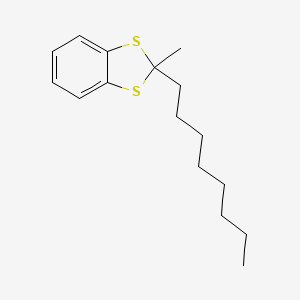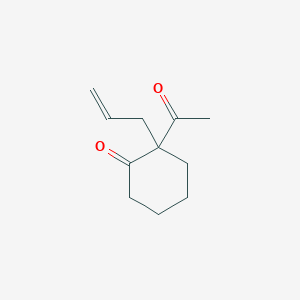
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is an organic compound characterized by the presence of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with thiophenol in the presence of a base, followed by the addition of a suitable aldehyde to form the final product. The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents at the sulfanyl group.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, thereby providing therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the presence of an acetic acid moiety.
4-Methoxyphenethyl alcohol: Contains a methoxyphenyl group and an ethanol moiety.
4-Methoxyamphetamine: Includes a methoxyphenyl group and an amphetamine structure.
Uniqueness
2-(4-Methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal is unique due to its combination of a methoxyphenyl group, a phenyl group, and a sulfanylprop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
67361-86-8 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-phenyl-3-sulfanylprop-2-enal |
InChI |
InChI=1S/C16H14O2S/c1-18-14-9-7-12(8-10-14)15(11-17)16(19)13-5-3-2-4-6-13/h2-11,19H,1H3 |
Clé InChI |
VPIWFBDWCXJUGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


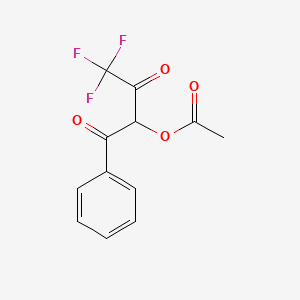
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
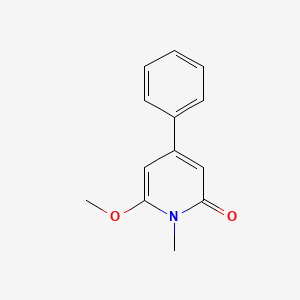
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
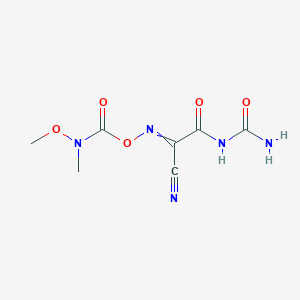
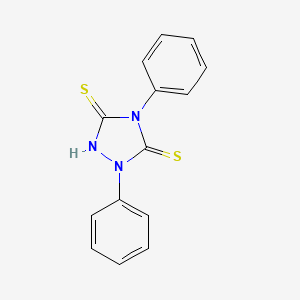


![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
